![molecular formula C20H18BrN3O2S B2538301 2-((4-(4-bromophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(4-methylbenzyl)acetamide CAS No. 900007-46-7](/img/structure/B2538301.png)
2-((4-(4-bromophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(4-methylbenzyl)acetamide
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Description
2-((4-(4-bromophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(4-methylbenzyl)acetamide is a useful research compound. Its molecular formula is C20H18BrN3O2S and its molecular weight is 444.35. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activities
Antimicrobial and Antifungal Properties : Derivatives of similar compounds have been synthesized and evaluated for their antibacterial and antifungal activities. For example, novel Schiff bases and Thiazolidinone derivatives have shown significant antimicrobial properties, suggesting the potential of such compounds in developing new antimicrobial agents (Fuloria et al., 2014).
Antioxidant Activity : Coordination complexes constructed from pyrazole-acetamide derivatives have been studied for their antioxidant activities. These studies indicate the potential of such compounds in oxidative stress-related therapeutic applications (Chkirate et al., 2019).
Anti-inflammatory Activity : Research has also explored the anti-inflammatory properties of related compounds, with several derivatives showing significant activity in this area. This suggests the potential application of these compounds in treating inflammatory conditions (Sunder & Maleraju, 2013).
Structural and Chemical Studies
Hydrogen Bonding and Self-Assembly : Studies on the effect of hydrogen bonding on the self-assembly process of pyrazole-acetamide derivatives provide insights into the molecular architecture and potential applications in material science and nanostructure fabrication (López et al., 2010).
Synthesis and Characterization : The synthesis and characterization of compounds featuring similar structural motifs have been extensively explored, providing foundational knowledge for further chemical, pharmacological, and material science research (Al-Amiery et al., 2016).
properties
IUPAC Name |
2-[4-(4-bromophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-[(4-methylphenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrN3O2S/c1-14-2-4-15(5-3-14)12-23-18(25)13-27-19-20(26)24(11-10-22-19)17-8-6-16(21)7-9-17/h2-11H,12-13H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMPKRMHJTZTUGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CSC2=NC=CN(C2=O)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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